Product packaging for 1,4-Anhydro-D-xylitol(Cat. No.:CAS No. 488-81-3)

1,4-Anhydro-D-xylitol

Cat. No.: B610474
CAS No.: 488-81-3
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-NGQZWQHPSA-N
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Description

Ribitol, also known as Adonitol, is a crystalline pentose alcohol (C5H12O5) formed by the reduction of ribose. It occurs naturally in the plant Adonis vernalis and is a component of the cell walls of some Gram-positive bacteria . It also forms part of the chemical structure of riboflavin (Vitamin B2) and the nucleotide coenzyme Flavin Mononucleotide (FMN) . In research, Ribitol has gained significant attention for its role in critical biological pathways. A primary area of investigation is its potential as a therapeutic substrate for dystroglycanopathies, a group of muscular dystrophies often caused by mutations in the FKRP gene, which lead to hypoglycosylation of alpha-dystroglycan (α-DG) . Studies in FKRP mutant mouse models have demonstrated that oral administration of Ribitol increases intracellular levels of CDP-ribitol, the substrate for the FKRP enzyme. This enhances the functional glycosylation of α-DG, improves muscle pathology, and restores muscle function, presenting a promising experimental treatment strategy . Furthermore, research explores Ribitol's impact on cancer cell metabolism. In vitro studies on breast cancer cells indicate that Ribitol can alter glycolysis and, when combined with drugs like JQ1, synergistically inhibits cell proliferation and migration while inducing apoptosis in a cell-type-dependent manner . Compared to ribose, Ribitol has been shown to have a differential metabolic impact, with ribose treatment significantly increasing levels of advanced glycation end products (AGEs), a factor that may be critical for long-term research applications . Ribitol is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O5 B610474 1,4-Anhydro-D-xylitol CAS No. 488-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol
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InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
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InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N
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Canonical SMILES

C(C(C(C(CO)O)O)O)O
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Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O
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Molecular Formula

C5H12O5
Record name XYLITOL
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DSSTOX Substance ID

DTXSID601032335
Record name Adonitol
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Molecular Weight

152.15 g/mol
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Physical Description

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Xylitol
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Boiling Point

215-217, 216 °C
Record name Xylitol
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Solubility

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol
Record name XYLITOL
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Vapor Pressure

0.00247 [mmHg]
Record name Xylitol
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Color/Form

Monoclinic crystals from alcohol

CAS No.

87-99-0, 488-81-3
Record name Xylitol [INN:BAN:JAN:NF]
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Melting Point

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/
Record name Xylitol
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Ribitol in Metabolic Pathways and Cellular Processes

Ribitol's Involvement in Central Carbon Metabolism

Central carbon metabolism, encompassing glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental for cellular energy production and the provision of biosynthetic precursors. Ribitol has been shown to modulate these interconnected pathways.

The pentose phosphate pathway runs parallel to glycolysis and is a primary source of NADPH and pentoses, including ribose 5-phosphate, a precursor for nucleotide synthesis. Ribitol is a pentose sugar alcohol derived from ribose, and its metabolism is closely linked to the PPP caymanchem.comontosight.ai. Studies indicate that ribitol can influence this pathway. For instance, ribitol treatment has been associated with alterations in levels of glucose 6-phosphate (G6P), a key intermediate shared by both glycolysis and the PPP nih.gov. An increase in G6P levels was observed in breast cancer cells treated with ribitol, suggesting an impact on the initial steps of glucose metabolism that feed into both pathways nih.gov. The potential influence of ribitol on the PPP is further supported by the fact that ribitol 5-phosphate is involved in this pathway, generating NADPH and pentoses for nucleotide synthesis ontosight.ai.

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP and NADH. Research indicates that ribitol can significantly enhance glycolysis. Studies in breast cancer cells demonstrated that ribitol supplementation leads to enhanced utilization of glucose by glycolysis, resulting in increased production of pyruvate and lactate (B86563) nih.govplos.org. This effect contrasts with the impact of other related pentose sugars like ribose, which may favor oxidative phosphorylation nih.govplos.org. The alteration of glycolytic intermediates, such as a decrease in glucose-6-phosphate and fructose-6-phosphate (B1210287) but an increase in 3-phosphoglycerate, has also been observed with ribitol treatment, suggesting specific points of influence within the pathway mdpi.com.

Here is a summary of observed changes in key glycolytic metabolites upon Ribitol treatment:

MetaboliteObserved Change (relative to control)Reference
Glucose 6-phosphateIncreased nih.gov
Fructose 6-phosphateNo change nih.gov
3-phosphoglycerateIncreased mdpi.com
PyruvateIncreased nih.govplos.org
LactateIncreased nih.govplos.org

The TCA cycle, also known as the Krebs cycle, is a central part of aerobic respiration, oxidizing acetyl-CoA to produce ATP, NADH, FADH₂, and metabolic precursors. Ribitol treatment has been shown to dysregulate the TCA cycle. While ribitol may not directly enter the TCA cycle, it can alter the levels of its intermediates plos.org. Studies have reported a distinctive pattern of changes in TCA metabolites upon ribitol treatment, including a decrease in citrate, isocitrate, and aconitate, alongside an increase in succinate (B1194679) and fumarate (B1241708) nih.govplos.org. This dysregulation could be a result of altered pyruvate availability or increased glutaminolysis fueling TCA intermediates plos.org.

Observed changes in TCA cycle intermediates upon Ribitol treatment:

MetaboliteObserved Change (relative to control)Reference
CitrateDecreased nih.govplos.org
IsocitrateDecreased plos.org
AconitateDecreased plos.org
SuccinateIncreased nih.govnih.gov
FumarateIncreased nih.govnih.gov
Alpha-KGNo significant change mdpi.com
MalateAltered (increased in some contexts) plos.orgmdpi.com

Impact on Glycolysis and Related Intermediates

Ribitol's Role in Nucleotide Biosynthesis

Nucleotides are essential building blocks for DNA and RNA, as well as crucial components of coenzymes and signaling molecules. Ribitol has been implicated in nucleotide biosynthesis pathways.

Ribitol's connection to nucleotide synthesis is primarily through its phosphorylated form, ribitol 5-phosphate. Ribitol 5-phosphate is an intermediate in the biosynthesis of important coenzymes like flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are vital for redox reactions ontosight.ai. Furthermore, the pentose phosphate pathway, which is linked to ribitol metabolism, generates the pentoses required for nucleotide synthesis ontosight.aipatsnap.com. Research has shown that ribitol treatment can enhance nucleotide synthesis, leading to increased levels of purines and pyrimidines nih.govplos.org. Specifically, an increase in 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), a key intermediate in purine (B94841) synthesis, has been observed with ribitol treatment nih.govplos.org.

Ribitol's Impact on Glycosylation Processes

Glycosylation is a critical post-translational modification involving the enzymatic attachment of sugars to proteins and lipids, influencing their structure, function, and localization. Ribitol plays a significant role in specific glycosylation pathways, particularly those involving the modification of alpha-dystroglycan.

Ribitol 5-phosphate is a component of the core M3 O-mannosyl glycan found on alpha-dystroglycan (α-DG), a protein essential for maintaining the structural integrity between the cell and the extracellular matrix researchgate.netglycoforum.gr.jp. Defects in the glycosylation of α-DG are associated with a group of genetic disorders known as dystroglycanopathies, including certain forms of muscular dystrophy researchgate.netglycoforum.gr.jpnih.gov. Enzymes such as fukutin (FKTN) and fukutin-related protein (FKRP) are responsible for transferring ribitol-5-phosphate to α-DG, utilizing CDP-ribitol as the donor substrate researchgate.netinstitut-myologie.orgresearchgate.net. CDP-ribitol is synthesized from ribitol 5-phosphate and CTP by the enzyme CDP-ribitol pyrophosphorylase A (CRPPA) researchgate.net. Studies have demonstrated that administration of ribitol can increase the levels of CDP-ribitol and restore functional glycosylation of α-DG in models of muscular dystrophy associated with FKRP mutations, suggesting a therapeutic potential by providing substrate for the glycosylation machinery nih.govinstitut-myologie.orgresearchgate.netnih.gov.

Here is a summary of key molecules involved in Ribitol-related glycosylation:

MoleculeRoleReference
Ribitol 5-phosphateComponent of α-dystroglycan glycan; Precursor for CDP-ribitol researchgate.netglycoforum.gr.jp
CDP-ribitolDonor substrate for ribitol-5-phosphate transfer to α-dystroglycan researchgate.netinstitut-myologie.orgresearchgate.net
Alpha-dystroglycanProtein modified by ribitol glycosylation nih.govplos.orgplos.orgpatsnap.cominstitut-myologie.org
FKRPEnzyme transferring ribitol-5-phosphate to α-dystroglycan researchgate.netinstitut-myologie.orgresearchgate.net
FKTNEnzyme transferring ribitol-5-phosphate to α-dystroglycan researchgate.net
CDP-ribitol synthaseEnzyme synthesizing CDP-ribitol from ribulose 5-phosphate and CTP researchgate.net
CRPPAEnzyme synthesizing CDP-ribitol from ribitol 5-phosphate and CTP researchgate.net

Effect on Matriglycan Expression and α-Dystroglycan Glycosylation

Ribitol has been shown to significantly enhance the expression of matriglycan on alpha-dystroglycan (α-DG). researchgate.net Matriglycan is a critical polysaccharide chain attached to α-DG that is essential for its function as a receptor for extracellular matrix proteins like laminin (B1169045). glycoforum.gr.jpnih.gov Defective glycosylation of α-DG, including reduced matriglycan expression, is associated with a group of genetic disorders known as dystroglycanopathies, which include various forms of congenital muscular dystrophy. glycoforum.gr.jpscielo.br

Studies have demonstrated that supplementing cells or animal models with ribitol can increase matriglycan levels on α-DG. researchgate.netnih.govresearchgate.net This effect is linked to an increase in the cellular levels of CDP-ribitol, which is a direct substrate for the enzymes responsible for adding ribitol phosphate units to the α-DG glycan structure. researchgate.netresearchgate.net The enhancement of matriglycan expression by ribitol suggests a potential therapeutic strategy for dystroglycanopathies caused by glycosylation defects. nih.govglycoforum.gr.jp Research in FKRP-mutant mice, a model for a type of limb-girdle muscular dystrophy, showed that ribitol administration improved muscle function and prolonged lifespan, correlating with increased matriglycan levels. nih.govglycoforum.gr.jp

Mechanism of Ribitol Phosphate Transfer by FKRP and FKTN

The addition of ribitol phosphate to α-dystroglycan is a critical step in the biosynthesis of the functional O-mannosyl glycan, specifically the core M3 structure, which is then elongated by matriglycan. This process involves the enzymes Fukutin (FKTN) and Fukutin-related protein (FKRP), both of which are ribitol-5-phosphate transferases. glycoforum.gr.jpnih.govmdpi.com

The donor molecule for this transfer is cytidine (B196190) diphosphate-ribitol (CDP-ribitol). glycoforum.gr.jpglycoforum.gr.jpnih.govmdpi.com CDP-ribitol is synthesized from ribitol-5-phosphate and CTP by the enzyme ISPD (isoprenoid synthase domain-containing protein). glycoforum.gr.jpglycoforum.gr.jpnih.govmdpi.com FKTN is responsible for transferring the first ribitol phosphate to a specific sugar residue (GalNAc) on the core M3 glycan. glycoforum.gr.jpnih.gov Subsequently, FKRP transfers a second ribitol phosphate to the first ribitol phosphate, creating a tandem ribitol phosphate structure. glycoforum.gr.jpnih.govmedlineplus.gov This tandem ribitol phosphate serves as an important priming site for the subsequent addition of xylose and glucuronic acid units that form the matriglycan chain. glycoforum.gr.jpelifesciences.orgnih.gov Defects in FKTN or FKRP, often due to genetic mutations, impair the transfer of ribitol phosphate, leading to hypoglycosylation of α-DG and the development of muscular dystrophies. mdpi.commedlineplus.govorpha.net

Relationship to O-mannose Glycans

Ribitol phosphate is an integral component of a specific type of O-mannose glycan found on alpha-dystroglycan, known as the core M3 glycan. glycoforum.gr.jpelifesciences.orgnih.govnih.gov O-mannosylation is a critical post-translational modification where mannose is attached to serine or threonine residues of proteins. glycoforum.gr.jpnih.govoup.comwikipedia.org The core M3 glycan structure on α-DG is initiated by the transfer of mannose to the protein backbone, followed by the sequential addition of other sugars, including N-acetylglucosamine and N-acetylgalactosamine, before the addition of the tandem ribitol phosphate. glycoforum.gr.jpoup.com

The presence of the ribitol phosphate moiety within the core M3 glycan is essential for the subsequent elongation of the matriglycan chain by other glycosyltransferases like LARGE. glycoforum.gr.jpelifesciences.orgnih.gov This complex O-mannosyl glycan structure with its matriglycan extension is crucial for the proper binding of α-DG to extracellular matrix ligands, which is vital for maintaining the structural integrity of tissues, particularly muscle and brain. glycoforum.gr.jpscielo.br Thus, ribitol's incorporation into this specific O-mannose glycan is directly linked to the functional capacity of α-dystroglycan.

Ribitol in Glutathione (B108866) Metabolism and Oxidative Stress

Emerging research suggests that ribitol may also influence glutathione metabolism and cellular responses to oxidative stress. Studies have indicated that ribitol supplementation can lead to alterations in the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG). nih.govplos.orgnih.gov

Glutathione is a major cellular antioxidant that plays a critical role in protecting cells from damage caused by reactive oxygen species. fishersci.atmdpi.com The balance between GSH and GSSG is a key indicator of cellular redox status. Increased levels of GSH or a higher GSH/GSSG ratio are generally associated with a reduced state and decreased oxidative stress. nih.govplos.org

In some cellular contexts, ribitol treatment has been observed to increase the levels of reduced glutathione (GSH) and decrease the levels of oxidized glutathione (GSSG). nih.govplos.org This shift towards a more reduced state could potentially indicate a decrease in oxidative stress or an enhanced capacity for managing oxidative insults. nih.govplos.org While the precise mechanisms by which ribitol influences glutathione metabolism are still under investigation, it has been hypothesized that it might indirectly impact pathways like the pentose phosphate pathway (PPP), which is a significant source of NADPH, a crucial cofactor for the enzyme glutathione reductase that recycles GSSG back to GSH. plos.orgmdpi.com Further detailed research is needed to fully elucidate the relationship between ribitol, glutathione metabolism, and oxidative stress responses in various biological systems.

Data Table: Effect of Ribitol Treatment on Glutathione Levels

Treatment GroupReduced Glutathione (GSH) Level (Relative to Control)Oxidized Glutathione (GSSG) Level (Relative to Control)GSH/GSSG Ratio (Relative to Control)
Control1.001.001.00
RibitolIncreased (e.g., 1.29) nih.govplos.orgDecreased (e.g., 0.94) nih.govplos.orgIncreased
RiboseSlight decrease nih.govElevated nih.govDecreased
Xylitol (B92547)Minimal effect nih.govMinimal effect nih.govMinimal effect

*Note: Specific numerical values for GSH and GSSG levels relative to control upon ribitol treatment, as reported in one study, were 1.29 (p=0.02) for GSH and 0.94 (p=0.34) for GSSG. nih.govplos.org The GSH/GSSG ratio increased with ribitol treatment. nih.govplos.org

Biosynthesis and Biotransformation of Ribitol

Enzymatic Synthesis of Ribitol

Enzymatic reactions play a key role in the synthesis and modification of ribitol.

Ribitol Dehydrogenase Activity and Specificity

Ribitol dehydrogenase (RDH) is a crucial enzyme that catalyzes the oxidation of ribitol to D-ribulose, utilizing NAD⁺ as a cofactor. ontosight.ai This reaction is reversible, and RDH can also exhibit reductase activity, converting D-ribulose back to D-ribitol in the presence of NADH. plos.org Different types of RDHs exist, including wild-type and mutant forms, displaying varying properties and activities. ontosight.ai These enzymes are involved in ribitol 2-dehydrogenase, adonitol dehydrogenase, and ribitol:NAD⁺ 2-oxidoreductase activities, highlighting their significance in sugar alcohol metabolism. ontosight.ai

The substrate specificity of RDH can vary depending on its source. For instance, a novel medium-chain RDH from the lichen-associated bacterium Sphingomonas sp. showed high dehydrogenation activity for D-ribitol, with lower activity for D-xylitol and Meso-erythritol, and no activity observed for D-mannitol, D-sorbitol, Myo-inositol, D-galactitol, or glycerol (B35011). plos.orgplos.org This enzyme strictly uses NAD⁺/NADH as a cofactor, not NADP⁺/NADPH. plos.org Mutant forms of RDH have been studied to understand how changes in amino acid sequence affect activity and specificity, particularly concerning the utilization of substrates like xylitol (B92547). nih.gov

Ribitol Kinase Activity

Ribitol kinase is another enzyme involved in ribitol metabolism. It catalyzes the phosphorylation of ribitol to form ribitol-5-phosphate. ontosight.ai In some organisms, such as Eremothecium ashbyii, ribitol can induce the formation of ribitol kinase. nih.govresearchgate.net This enzyme's activity can be activated in vitro by flavinogenic purines like guanine (B1146940) and xanthine. nih.govresearchgate.net Ribitol-5-phosphate is a derivative that plays a crucial role in biochemical processes, including the biosynthesis of certain vitamins and coenzymes. ontosight.ai It serves as an intermediate in the production of essential coenzymes and is linked to the pentose (B10789219) phosphate (B84403) pathway. ontosight.ai

Ribitol-5-phosphate is a precursor for the synthesis of CDP-ribitol, a donor substrate for the incorporation of ribitol phosphate into structures like teichoic acids in bacteria and certain mammalian glycans. glycoforum.gr.jpebi.ac.uknih.gov The enzyme ribitol-5-phosphate cytidylyltransferase (TarI) catalyzes the formation of CDP-ribitol from ribitol-5-phosphate and CTP. ebi.ac.uknih.gov

Conversion from Ribose or Ribulose

Ribitol can be formed by the reduction of ribose. hmdb.camedchemexpress.comtargetmol.com D-ribose reductase, an enzyme requiring NADPH, can form free ribitol from ribose. nih.govresearchgate.net The metabolism of ribitol is closely linked to the pentose phosphate pathway. ontosight.aiontosight.ai Ribitol can be produced through the reduction of ribose, a pentose sugar, by ribitol dehydrogenase. ontosight.ai While ribitol is synthesized from D-ribulose or its phosphate ester in some cases, it is not synthesized directly from D-ribose in all organisms. researchgate.net

Microbial Production of Ribitol and its Derivatives

Microorganisms play a significant role in the production and metabolism of ribitol and its derivatives.

Role of Microorganisms in Ribitol Metabolism

Ribitol metabolism is essential for the survival and growth of many microorganisms, including bacteria and yeast. ontosight.ai Microorganisms are involved in both the breakdown and synthesis of ribitol. ontosight.ai In lichens, associated bacteria and fungi utilize sugar alcohols like ribitol transported from the photobiont algae or cyanobacteria. plos.org Some bacterial species, such as Sphingomonas sp., can grow on ribitol as a sole carbon source. plos.orgplos.org

Bacteria like Lactobacillus casei can ferment D-ribitol, requiring a phosphotransferase system and specific catabolic enzymes. asm.orgresearchgate.net These enzymes include D-ribitol-5-phosphate 2-dehydrogenase, D-ribulose-5-phosphate 3-epimerase, and D-xylulose-5-phosphate phosphoketolase, which facilitate the conversion of D-ribitol-5-phosphate into intermediates that can enter central metabolic pathways. researchgate.net

Yeasts, such as Candida polymorpha, can produce ribitol from D-ribose through aerobic dissimilation. tandfonline.com The production of ribitol by yeasts from pentoses like D-ribose has been examined in various genera and species. tandfonline.com

Dehydrogenation of Ribitol to L-ribulose

The dehydrogenation of ribitol to L-ribulose is a notable biotransformation carried out by certain microorganisms, particularly acetic acid bacteria like Gluconobacter oxydans and Acetobacter aceti. researchgate.netugent.beresearchgate.netscialert.net This reaction is catalyzed by ribitol dehydrogenase activity present in these bacteria. researchgate.netscialert.net L-ribulose is an important precursor for the synthesis of valuable rare sugars, such as L-ribose, which is used in the production of L-nucleoside analogues with antiviral and anticancer properties. researchgate.netugent.beresearchgate.netgithub.ionih.gov

The bioconversion of ribitol to L-ribulose using washed or resting cells of these bacteria has been studied, with factors like aeration level proving critical for the efficiency of the dehydrogenation reaction. researchgate.netugent.be High concentrations of ribitol can be converted to L-ribulose using this method. researchgate.netugent.bescialert.net

While ribitol can be converted to L-ribulose by enzymes from Acetobacter aceti and G. oxydans, ribitol is considered a rare and expensive sugar, making alternative routes for L-ribulose production from more readily available sugars like L-arabinose more economically attractive. researchgate.netgithub.io

Here is a summary of key enzymes and their activities in ribitol metabolism:

EnzymeReaction CatalyzedCofactor (if specified)Source Organisms (Examples)
Ribitol Dehydrogenase (RDH)Ribitol ⇌ D-ribuloseNAD⁺/NADHSphingomonas sp., Klebsiella aerogenes, E. coli
Ribitol KinaseRibitol → Ribitol-5-phosphateATPEremothecium ashbyii, Vibrio nigripulchritudo
Ribitol-5-phosphate Cytidylyltransferase (TarI)Ribitol-5-phosphate + CTP → CDP-ribitol + PPiNot specifiedStreptococcus pneumoniae, Staphylococcus aureus
D-ribose reductaseRibose → RibitolNADPHEremothecium ashbyii
D-ribitol-5-phosphate 2-dehydrogenaseD-ribitol-5-phosphate → D-ribulose-5-phosphateNAD⁺Lactobacillus casei

Chemical and Chemo-Enzymatic Syntheses of Ribitol-containing Glycans

The synthesis of complex glycans, including those containing ribitol phosphate, presents significant challenges due to the variety and multiple connectivity of monosaccharide building blocks google.com. Both chemical and chemo-enzymatic approaches are employed in the synthesis of ribitol-containing glycans.

Chemical synthesis allows for the precise construction of specific glycan structures. For example, a 12-step synthetic route has been developed from D-ribose to produce 1-azido-analogues of D-ribitol-5-phosphate, which serve as metabolic labeling probes for studying ribitol-5-phosphate within cell-surface glycans like α-dystroglycan whiterose.ac.uk. A key aspect of this synthesis involved incorporating a protected phosphotriester group onto the ribitol scaffold whiterose.ac.uk.

Chemo-enzymatic synthesis combines the strengths of chemical reactions with the specificity of enzymatic transformations. This approach is particularly useful for assembling complex oligosaccharides. For instance, chemo-enzymatically prepared modules can be transformed or selectively extended enzymatically to yield final complex oligosaccharide products google.com.

Research has focused on the regio- and stereo-selective synthesis of partial structures of the core M3 O-mannosyl glycan containing a tandem ribitol phosphate researchgate.netacs.orgnih.gov. These structures, such as Rbo5P-3GalNAcβ, Rbo5P-1Rbo5P-3GalNAcβ, and Xylβ1-4Rbo5P-1Rbo5P-3GalNAcβ, have been synthesized to study the functional maturation of α-dystroglycan researchgate.netacs.orgnih.gov. These synthesized compounds have been used as substrates for enzymes like FKRP (ribitol phosphate transferase) and subsequent glycosyltransferases involved in elongating the core M3 glycan researchgate.netacs.orgnih.gov.

The synthesis of the polyribosyl-ribitol-phosphate (PRP) antigen of Haemophilus influenzae type b, a component of a synthetic glycan-based vaccine, is produced by a controlled polycondensation of an H-phosphonate building block researchgate.net.

These synthetic approaches provide valuable tools for understanding the structure, biosynthesis, and biological functions of ribitol-containing glycans and for developing potential therapeutic strategies researchgate.netwhiterose.ac.uk.

Ribitol in Pathological Conditions and Therapeutic Research

Genetic Disorders and Ribitol Metabolism

Genetic disorders can disrupt normal metabolic pathways, leading to the accumulation or deficiency of specific molecules, including ribitol. The role of ribitol and its metabolites is particularly relevant in certain rare genetic conditions affecting carbohydrate metabolism and protein glycosylation.

Ribose-5-Phosphate (B1218738) Isomerase Deficiency

Ribose-5-phosphate isomerase (RPI) deficiency is an extremely rare, hereditary metabolic disorder affecting the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is crucial for generating NADPH and producing pentoses like ribose 5-phosphate, essential for nucleotide synthesis. patsnap.compathbank.org RPI catalyzes the reversible conversion of ribulose 5-phosphate to ribose 5-phosphate. pathbank.org

In individuals with RPI deficiency, mutations in the RPIA gene lead to reduced RPI enzyme activity. pathbank.org This deficiency results in a buildup of upstream metabolites in the PPP, including ribitol and D-arabitol, which are polyols. pathbank.orgmetabolicsupportuk.orgmhmedical.com Elevated levels of ribitol and D-arabitol in the brain and bodily fluids are a key diagnostic indicator of this disorder. metabolicsupportuk.orgmhmedical.comrarediseases.org The clinical presentation of RPI deficiency includes progressive leukoencephalopathy, psychomotor delay, epilepsy, and neurological regression with symptoms such as ataxia, spasticity, optic atrophy, and sensorimotor neuropathy. pathbank.orgrarediseases.org The accumulation of ribitol and arabitol is thought to potentially contribute to the neurological symptoms, either through direct toxicity or by impacting downstream processes like RNA synthesis due to a lack of ribose-5-phosphate. pathbank.org

Currently, RPI deficiency is considered the rarest metabolic disease, with only a few confirmed cases reported worldwide. pathbank.org There is currently no known effective treatment for this disorder. metabolicsupportuk.org

Transaldolase Deficiency

Transaldolase deficiency (TALDO deficiency) is another rare autosomal recessive inborn error of the pentose phosphate pathway. mdpi.compediatricshealthjournal.com Transaldolase is an enzyme that, along with transketolase, reversibly links the PPP to glycolysis, facilitating the interconversion of sugar phosphates. pediatricshealthjournal.comnih.gov

A deficiency in transaldolase activity leads to the accumulation of several polyols and sugars, including arabitol, erythritol (B158007), ribitol, sedoheptitol, perseitol, sedoheptulose, mannoheptulose, and phosphosedoheptulose. mdpi.comnih.govkegg.jp Elevated concentrations of ribitol, D-arabitol, and erythritol are found in the urine and plasma of affected individuals. nih.govnih.gov

TALDO deficiency is a multisystem disorder with variable clinical presentations, ranging from severe early-onset forms to slowly progressive less severe forms. mdpi.compediatricshealthjournal.comkegg.jp Common symptoms can include liver disease (fibrosis and cirrhosis), hepatosplenomegaly, renal tubular dysfunction, coagulopathy, anemia, thrombocytopenia, dysmorphic features, and congenital cardiac abnormalities. mdpi.comkegg.jpnih.gov The accumulation of toxic intermediate metabolites like ribitol, D-arabitol, and erythritol is thought to contribute to the clinical features, particularly affecting hepatocytes and kidney tubules. pediatricshealthjournal.com Diagnosis is typically based on identifying the elevated levels of polyols and sugars in biological fluids and confirming deficient transaldolase activity or mutations in the TALDO1 gene. mdpi.com While there is no specific cure, liver transplantation has been explored as a therapeutic option for severe liver disease. mdpi.com

Here is a table summarizing the accumulated polyols in RPI and TALDO deficiencies:

DisorderAccumulated Polyols and Sugars
Ribose-5-Phosphate Isomerase DeficiencyRibitol, D-arabitol
Transaldolase DeficiencyArabitol, Erythritol, Ribitol, Sedoheptitol, Perseitol, Sedoheptulose, Mannoheptulose, Phosphosedoheptulose

Congenital Disorders of Glycosylation (CDG)

Congenital Disorders of Glycosylation (CDG) are a diverse group of rare genetic disorders characterized by defects in the synthesis and attachment of glycans (sugar chains) to proteins and lipids. patsnap.comscielo.brmdpi.com Glycosylation is a critical post-translational modification essential for the proper function, stability, and localization of many proteins. patsnap.com CDG are typically multisystem disorders with a wide range of clinical manifestations, often including neurological involvement. scielo.brmdpi.comuq.edu.au

Ribitol is believed to play a role in certain types of CDG, particularly those affecting O-glycosylation. patsnap.com It is thought that ribitol may influence these pathways, potentially by serving as a substrate or precursor in the synthesis of glycosylated molecules, thereby potentially ameliorating some symptoms. patsnap.com While the exact mechanisms are still under investigation, research suggests that ribitol can affect the glycosylation of proteins. patsnap.com Some forms of dystroglycanopathy are classified under CDG, highlighting the overlap between these categories of disorders. scielo.br

Dystroglycanopathies, including Limb-Girdle Muscular Dystrophy (LGMD2I/R9)

Dystroglycanopathies are a group of inherited muscular dystrophies characterized by abnormal glycosylation of alpha-dystroglycan (α-DG). scielo.brglycoforum.gr.jpnih.govnih.gov α-DG is a key component of the dystrophin glycoprotein (B1211001) complex (DGC), which links the extracellular matrix to the intracellular cytoskeleton in muscle fibers. scielo.br Proper glycosylation of α-DG is essential for its ability to bind to extracellular matrix proteins like laminin (B1169045), a crucial interaction for maintaining muscle fiber integrity. scielo.brglycoforum.gr.jp Defective glycosylation of α-DG leads to reduced ligand-binding activity, resulting in muscle weakness and other symptoms. scielo.brnih.govnih.gov Dystroglycanopathies can present with a wide spectrum of severity, from severe congenital forms like Walker-Warburg syndrome to milder adult-onset limb-girdle muscular dystrophies. scielo.brelifesciences.orgoup.com

Ribitol phosphate has been identified as a critical component of the sugar chains on α-dystroglycan in vertebrates, a finding relatively new in human biology. glycoforum.gr.jpnih.govnih.gov The synthesis and transfer of ribitol phosphate onto α-DG involve several enzymes encoded by dystroglycanopathy-associated genes. glycoforum.gr.jpnih.govencyclopedia.pub

Limb-Girdle Muscular Dystrophy type 2I (LGMD2I), also referred to as LGMDR9, is a common form of dystroglycanopathy, particularly in Europe and the U.S., caused by mutations in the FKRP gene. glycoforum.gr.jpelifesciences.orgoup.comclinicaltrials.eumusculardystrophynews.com

Mutations in the FKRP (fukutin-related protein) gene are a significant cause of dystroglycanopathies, including LGMD2I/R9. scielo.brelifesciences.orgoup.commusculardystrophynews.comactamyologica.it FKRP is a ribitol-5-phosphate transferase that, along with fukutin (FKTN), is responsible for adding ribitol 5-phosphate units to the α-DG glycan chain. nih.govelifesciences.orgoup.comencyclopedia.pubfrontiersin.org This process utilizes cytidine (B196190) diphosphate (B83284) (CDP)-ribitol as the donor substrate, which is synthesized by the isoprenoid synthase domain-containing protein (ISPD). nih.govelifesciences.orgencyclopedia.pubuniprot.org

Mutations in FKRP lead to a deficiency in ribitol phosphate transferase activity, resulting in the hypoglycosylation of α-DG. elifesciences.orgmusculardystrophynews.comfrontiersin.org The severity of FKRP-related dystroglycanopathies can vary depending on the specific mutations, ranging from the relatively milder LGMD2I/R9 to more severe conditions like congenital muscular dystrophy type 1C (MDC1C) and Walker-Warburg syndrome (WWS). elifesciences.orgoup.comactamyologica.it The reduced glycosylation of α-DG impairs its binding to the extracellular matrix, compromising muscle fiber stability and leading to progressive muscle weakness. elifesciences.orgmusculardystrophynews.com

Defects in other genes involved in CDP-ribitol synthesis and transfer, such as ISPD and FKTN, also result in dystroglycanopathies characterized by abnormal ribitol phosphate modification. glycoforum.gr.jpnih.govencyclopedia.pubuniprot.org ISPD deficiency, for instance, leads to defective CDP-ribitol synthesis and is a common cause of WWS. glycoforum.gr.jpuniprot.orgmedlineplus.gov

Here is a table showing key genes involved in ribitol phosphate modification and associated disorders:

GeneEnzyme FunctionAssociated Disorders
ISPDSynthesizes CDP-ribitolDystroglycanopathies (including WWS, LGMD phenotypes) glycoforum.gr.jpuniprot.orgmedlineplus.gov
FKTNRibitol-phosphate transferaseDystroglycanopathies (including FCMD, MEB, WWS) nih.govencyclopedia.pub
FKRPRibitol-5-phosphate transferaseDystroglycanopathies (including LGMD2I/R9, MDC1C, WWS) nih.govelifesciences.orgoup.comactamyologica.it

Given the central role of defective α-DG glycosylation, particularly the ribitol phosphate modification, in dystroglycanopathies, therapeutic strategies are being explored to restore or enhance this process.

One promising approach involves supplementation with ribitol or its precursor, ribose. Research in cellular and animal models of FKRP-related muscular dystrophy has shown that administration of ribitol can increase the levels of ribitol-5-phosphate and CDP-ribitol in muscle tissue. neurologylive.comnih.govresearcher.life This increase in substrate levels can help drive the residual activity of the mutant FKRP enzyme, leading to improved glycosylation of α-DG and amelioration of muscular dystrophy symptoms. neurologylive.comnih.gov Studies in FKRP mutant mice have demonstrated that ribitol treatment can restore functional α-DG glycosylation, reduce skeletal muscle pathology and cardiac fibrosis, and improve skeletal and respiratory functions. nih.gov Similarly, ribitol supplementation has shown potential in restoring α-DG glycosylation in fibroblasts from patients with hypomorphic ISPD mutations. uniprot.org

Clinical trials are underway to evaluate the efficacy and safety of ribitol (also known as BBP-418) in patients with LGMD2I/R9. clinicaltrials.eumusculardystrophynews.commda.orgclinicaltrials.eubridgebio.com Preliminary findings from Phase 2 studies have indicated that ribitol treatment can increase α-DG glycosylation and show modest improvements in motor function scales. neurologylive.commda.org A Phase 3 clinical trial (FORTIFY) is currently evaluating long-term administration of ribitol in patients with LGMD2I/R9. clinicaltrials.eumda.orgbridgebio.com

Another therapeutic avenue being investigated is gene therapy, aiming to deliver a functional copy of the mutated gene (e.g., FKRP) to muscle cells. oup.cominstitut-myologie.orgpracticalneurology.com Studies in mouse models have explored the potential of AAV-mediated gene therapy for LGMD2I. oup.cominstitut-myologie.org Furthermore, combination therapies, such as combining ribitol supplementation with gene therapy, are being investigated to potentially achieve synergistic effects in improving muscle function and pathology. institut-myologie.org Research in LGMD R9 mouse models suggests that a combination of oral ribitol supplementation and AAV9-FKRP gene therapy can lead to greater improvements in α-DG glycosylation, reduced muscle fibrosis, and improved muscle fiber size distribution compared to either therapy alone. institut-myologie.org

The development of CDP-ribitol derivatives as prodrugs is also being explored to improve intracellular delivery of CDP-ribitol, which has low membrane permeability. glycoforum.gr.jp These prodrugs are designed to enter cells and be converted back to CDP-ribitol, thereby restoring ribitol phosphate modification. glycoforum.gr.jp Studies in ISPD-deficient muscular dystrophy mouse models have shown that administration of such prodrugs can ameliorate muscle lesions. glycoforum.gr.jp

These research efforts highlight the growing understanding of ribitol's involvement in dystroglycanopathies and the potential of ribitol-based therapies, either alone or in combination with other approaches, to address the underlying glycosylation defect in these debilitating disorders.

Here is a table outlining some therapeutic approaches being investigated for dystroglycanopathies:

Therapeutic ApproachMechanism of ActionStatus
Ribitol SupplementationIncreases substrate (CDP-ribitol) for FKRP, enhancing α-DG glycosylation. neurologylive.comnih.govClinical trials (Phase 3 for LGMD2I/R9) clinicaltrials.eumda.org
Ribose SupplementationPrecursor to ribitol, increases CDP-ribitol levels. elifesciences.orgresearcher.lifePre-clinical/Early clinical research patsnap.comresearcher.life
CDP-ribitol ProdrugsImprove intracellular delivery of CDP-ribitol to restore glycosylation. glycoforum.gr.jpPre-clinical research glycoforum.gr.jp
Gene Therapy (e.g., AAV-FKRP)Delivers functional gene to restore enzyme activity and α-DG glycosylation. oup.cominstitut-myologie.orgpracticalneurology.comPre-clinical/Clinical trials mda.orginstitut-myologie.orgpracticalneurology.com
Combination TherapyCombining different approaches (e.g., ribitol + gene therapy) for synergistic effects. institut-myologie.orgPre-clinical research institut-myologie.org
FKRP Gene Mutations and Ribitol Phosphate Transferase Deficiencies

Ribitol in Cancer Research

Investigations into the role of ribitol in cancer research have explored its influence on the distinctive metabolic characteristics of cancer cells, its potential synergistic effects when combined with anti-cancer drugs, and its impact on the regulation of apoptosis and cell proliferation.

Metabolic Reprogramming in Cancer Cells

Cancer cells exhibit altered metabolic pathways compared to normal cells, a phenomenon known as metabolic reprogramming, which supports their rapid proliferation and survival. Ribitol has been shown to influence these metabolic shifts. Studies using metabolomic and transcriptomic profiling in breast cancer cells have revealed that ribitol supplementation enhances the utilization of glucose through glycolysis. plos.orgnih.gov This is in contrast to other pentose sugars like ribose, which may favor oxidative phosphorylation and fatty acid synthesis. plos.orgnih.gov Ribitol treatment has also been associated with increased levels of reduced glutathione (B108866) (GSH), suggesting a potential decrease in oxidative phosphorylation and gluconeogenesis. plos.orgnih.gov Furthermore, ribitol supplementation has been observed to enhance nucleotide biosynthesis. plos.orgnih.gov The impact of ribitol on the tricarboxylic acid (TCA) cycle appears to be a dysregulation, with observed increases in succinate (B1194679) and fumarate (B1241708) and decreases in citrate, indicating the adaptive metabolic capabilities of cancer cells in response to their nutritional environment. plos.orgnih.gov This metabolic reprogramming induced by ribitol presents potential avenues for developing targeted therapies, especially in combination with other drug treatments. plos.orgnih.gov

Synergistic Effects with Anti-Cancer Drugs

Research has explored the potential of ribitol to enhance the effectiveness of existing anti-cancer drugs. Studies investigating the combinatorial effects of ribitol with various anti-cancer agents in breast cancer cell lines have demonstrated synergistic inhibitory effects. mdpi.comnih.govmdpi.com For instance, the combination of ribitol with shikonin (B1681659) has shown significant synergy in inhibiting the growth of MCF-7 breast cancer cells. mdpi.comnih.govmdpi.com This synergistic effect was associated with alterations in glycolysis induced primarily by ribitol and inhibition of the TCA cycle by shikonin. mdpi.comnih.gov Another study reported that the combination of ribitol with JQ1 synergistically inhibited the proliferation and migration of triple-negative MDA-MB-231 breast cancer cells, but not other breast cancer cell lines like MCF-7 and T-47D. mdpi.comnih.govresearchgate.net This cell-type dependent synergy was linked to the differential effects of ribitol and JQ1 on the expression of genes involved in cell survival and death. mdpi.comnih.gov

Modulation of Apoptosis and Cell Proliferation

Ribitol, particularly in combination with other therapeutic agents, has been shown to modulate apoptosis and cell proliferation in cancer cells. The synergistic treatment of ribitol and shikonin led to a significant increase in the percentage of apoptotic cells and a significant arrest of cell proliferation in breast cancer cells compared to single-agent treatments. mdpi.comnih.govresearchgate.net This was accompanied by the upregulation of p53 and downregulation of c-Myc, Bcl-xL, and Mcl-1, proteins involved in regulating apoptosis and cell survival. mdpi.comnih.govresearchgate.net Similarly, the synergistic effect of ribitol and JQ1 in MDA-MB-231 breast cancer cells was associated with the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and upregulation of p53 and cytochrome C levels, ultimately leading to significant synergy in the inhibition of cell growth and induction of apoptosis. mdpi.comnih.govnih.gov

Here is a summary of research findings on the synergistic effects of Ribitol with anti-cancer drugs:

Combination TreatmentCancer Cell Line(s)Observed EffectAssociated MechanismsCitation
Ribitol + ShikoninMCF-7 (Breast Cancer)Enhanced growth inhibition, increased apoptosis, reduced cell migration. mdpi.comnih.govAlterations in glycolysis (Ribitol) and TCA cycle inhibition (Shikonin); Upregulation of p53; Downregulation of c-Myc, Bcl-xL, Mcl-1. mdpi.comnih.govresearchgate.net mdpi.comnih.govmdpi.comresearchgate.netmdpi.com
Ribitol + JQ1MDA-MB-231 (TNBC)Synergistic inhibition of proliferation and migration, enhanced apoptosis. mdpi.comnih.govresearchgate.netnih.govDownregulation of c-Myc, Bcl-2, Bcl-xL, Mcl-1; Upregulation of p53, Cytochrome C; Altered glycolysis. mdpi.comnih.govnih.gov mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Ribitol in Microbial Pathogenesis

Ribitol plays a significant role in the pathogenesis of certain microbial infections, primarily through its involvement in the synthesis of teichoic acids, essential components of the cell wall in Gram-positive bacteria, and its potential contribution to biofilm formation.

Teichoic Acids and Bacterial Cell Wall Integrity

Teichoic acids are anionic glycoconjugates found in the cell walls of most Gram-positive bacteria. wikipedia.orguzh.chcreative-biolabs.comnumberanalytics.com They are copolymers of glycerol (B35011) phosphate or ribitol phosphate and carbohydrates linked via phosphodiester bonds. wikipedia.orgcreative-biolabs.comnumberanalytics.com Ribitol-containing teichoic acids are specifically known as ribitol teichoic acids (RTAs). nih.gov These polymers are crucial for maintaining the structural integrity and stability of the bacterial cell wall, regulating cell division, and influencing the interaction between the bacterium and its environment. uzh.chnumberanalytics.comontosight.ai They can be covalently linked to the peptidoglycan layer (wall teichoic acids, WTAs) or anchored in the cytoplasmic membrane via a lipid anchor (lipoteichoic acids, LTAs). wikipedia.orguzh.chcreative-biolabs.comnumberanalytics.com Ribitol-phosphate is a key component in the synthesis of WTAs in many Gram-positive organisms, including Staphylococcus aureus and Streptococcus pneumoniae. wikipedia.orgontosight.aiuniversiteitleiden.nlnih.gov The biosynthesis of CDP-ribitol from ribitol 5-phosphate and CTP is a crucial step in the synthesis of pneumococcal teichoic acids. nih.govontosight.ai The presence and structure of teichoic acids, including those containing ribitol, can vary significantly between different bacterial species and strains, contributing to their diverse physiological roles and their importance in pathogenesis. numberanalytics.comfrontiersin.org

Role in Biofilm Formation

Teichoic acids, including those containing ribitol, have been implicated in the formation of bacterial biofilms. Biofilms are structured microbial communities encased in an extracellular matrix, which provide protection and contribute to persistent infections. nih.govijcmas.com Both wall teichoic acids (WTA) and lipoteichoic acids (LTA) contribute to biofilm formation in Gram-positive bacteria such as Listeria monocytogenes and Staphylococcus aureus. nih.govmdpi.com The high charge of teichoic acids is critical for S. aureus biofilm formation on abiotic surfaces. nih.gov Studies have indicated that the glycerol and ribitol chains on the teichoic acid polymers in the S. aureus cell wall can support biofilm formation. taylorandfrancis.com Inhibition of the biosynthesis of components of teichoic acids has been shown to significantly inhibit biofilm formation and reduce bacterial adhesion. nih.govmdpi.com

Here is a summary of the role of Ribitol in Teichoic Acids and Biofilm Formation:

Bacterial ComponentRibitol InvolvementRole in BacteriaLink to Pathogenesis / Biofilm FormationCitation
Teichoic Acids (TA)Key component, particularly in Ribitol Teichoic Acids (RTAs). wikipedia.orgnumberanalytics.comMaintain cell wall integrity, regulate cell division, ion homeostasis. uzh.chnumberanalytics.comontosight.aiInvolved in bacterial virulence, immune evasion, and adhesion to host cells. uzh.chnumberanalytics.com wikipedia.orguzh.chcreative-biolabs.comnumberanalytics.comontosight.aiuniversiteitleiden.nlnih.govfrontiersin.org
Wall Teichoic Acids (WTA)Composed of repeating units of ribitol phosphate. wikipedia.orgnumberanalytics.comCrucial for cell wall integrity and regulating autolysins. numberanalytics.comContributes to biofilm formation in L. monocytogenes and S. aureus; High charge is critical for S. aureus biofilm on surfaces. nih.govmdpi.comnih.gov wikipedia.orgcreative-biolabs.comnumberanalytics.comuniversiteitleiden.nlnih.govmdpi.comnih.gov
Lipoteichoic Acids (LTA)Can contain ribitol phosphate units in some cases. wikipedia.orgInvolved in cell division, cell wall biosynthesis, and modulating host immune response. numberanalytics.comContributes to biofilm formation in L. monocytogenes and S. aureus. nih.govmdpi.com wikipedia.orgcreative-biolabs.comnumberanalytics.comnih.govmdpi.com
CDP-RibitolPrecursor for teichoic acid synthesis. nih.govontosight.aiEssential for the production of teichoic acids. nih.govontosight.aiInterfering with its synthesis can be a strategy against bacterial infections by disrupting cell wall synthesis. ontosight.ai nih.govontosight.ai

4.3.3. Antibody Response to Ribitol-containing Structures

Ribitol is a component of ribitol-phosphate teichoic acids (RPTAs), which are significant cell wall polymers in many Gram-positive bacteria, notably Staphylococcus aureus. These structures are known to elicit immune responses in the host numberanalytics.comrsc.org. The antibody response to ribitol-containing structures, particularly RPTAs and polyribosyl-ribitol-phosphate (PRP), the capsular polysaccharide of Haemophilus influenzae type b (Hib), has been a subject of extensive research due to their roles in bacterial pathogenesis and potential as vaccine targets nih.govnih.govplos.orguniversiteitleiden.nl.

Wall teichoic acids (WTAs), including those with a ribitol-phosphate backbone, are major antigenic determinants of S. aureus numberanalytics.comnih.govmicrobiologyresearch.org. Studies have investigated the antibody response to S. aureus WTA following different immunization routes. For example, research in rabbits showed that intradermal injection of S. aureus cell wall mixed with complete Freund's adjuvant, subconjunctival injection of cell wall, topical application of cell wall, and topical application of viable S. aureus all elicited an IgG antibody response to ribitol teichoic acid in both serum and tears. The highest serum titers were observed after intradermal immunization, while the highest tear titers were found after topical application of viable S. aureus. An IgA antibody response to ribitol teichoic acid was also detected in tears across all four immunization routes, with the highest titers following subconjunctival immunization with cell wall; however, no IgA response was seen in serum nih.gov.

Data from this study in rabbits illustrates the variation in antibody titers based on the immunization route and antibody isotype:

Immunization RouteSerum IgG Titer (Relative)Tear IgG Titer (Relative)Serum IgA Titer (Relative)Tear IgA Titer (Relative)
Intradermal Cell Wall + AdjuvantHighModerateNoneModerate
Subconjunctival Cell Wall + AdjuvantModerateModerateNoneHigh
Topical Cell WallModerateModerateNoneModerate
Topical Viable S. aureusModerateHighNoneHigh

Note: Relative titers are based on interpretation of search result descriptions.

The specificity of antibodies generated against ribitol-containing structures can be influenced by the associated glycosyl substituents. For instance, studies on Lactobacillus plantarum teichoic acids indicated that the specificity of antibodies to wall ribitol teichoic acid primarily depends on the α-d-glucosyl substituents. These antibodies cross-reacted with α-d-glucosyl-substituted glycerol teichoic acids but not with unsubstituted ribitol teichoic acid nih.gov.

Research has also focused on generating antibodies specifically targeting D-ribitol itself. Antibodies specific to D-ribitol were generated in rabbits using a reductively aminated D-ribose-BSA conjugate as the immunogen. These antibodies demonstrated high specificity for ribitol, with cross-reactivity observed with riboflavin (B1680620), sorbitol, xylitol (B92547), mannitol (B672), L-arabinitol, and meso-erythritol to varying degrees. The affinity constant of these ribitol antibodies was determined to be 2.9 × 107 M-1 by non-competitive ELISA. These antibodies were also shown to recognize the capsular polysaccharide of Haemophilus influenzae type b, which could be specifically inhibited by ribitol researchgate.net.

Cross-reactivity is a significant aspect of the antibody response to ribitol-containing structures. Antibodies specific for polyribosyl-ribitol-phosphate (PRP), the capsular polysaccharide of Haemophilus influenzae type b, have been studied using idiotypic analysis. These studies revealed that anti-PRP antibodies from unrelated adults express crossreactive idiotypic (CRI) determinants, suggesting that naturally occurring and immunization-induced anti-PRP antibodies may be clonally related nih.gov.

The functional activity of antibodies induced by different Hib vaccines, specifically the unconjugated PRP vaccine and PRP conjugated with diphtheria toxoid (PRP-D), has been compared. Studies in infant rats challenged with Hib showed that PRP-D induced antisera were more effective in supporting neutrophil-mediated killing in vitro and provided greater protective efficacy in vivo compared to PRP-induced antisera. The decay of PRP antibody was slower with PRP-D induced antisera in challenged rats nih.gov.

The chain length of oligosaccharides derived from the capsular polysaccharide of Haemophilus influenzae type b has been shown to influence antibody binding. Studies using in vitro competition ELISA demonstrated that the concentration of competing antigens required for 50% inhibition of antibody binding by human polyclonal antisera decreased as the saccharide chain length increased. This suggests that while even small oligosaccharides can compete, longer chains are more effective binders. This pattern was consistent with a monoclonal anti-polyribosyl ribitol phosphate antibody, indicating that differences in avidity of antibody subpopulations did not solely account for the observed binding patterns asm.org.

Wall teichoic acids can influence immune recognition by potentially masking bacterial epitopes. The highly charged ribitol-phosphate backbone, along with D-alanine and N-acetylglucosamine substituents, may contribute to this antibody-retardant property nih.gov. The glycosylation patterns of the ribitol phosphate chain in S. aureus WTA, mediated by glycosyltransferases like TarS, TarM, and TarP, impact immune recognition and clearance of the bacteria biorxiv.org. Structural studies have aimed to define the minimal synthetic epitopes of WTA required for antibody binding, identifying GlcNAc-RboP trimers as potential components for future synthetic conjugate vaccines acs.org.

Intradermal immunization with purified S. aureus WTA has been shown to elicit and augment an anti-WTA IgG response in mice, providing protection against methicillin-resistant S. aureus (MRSA) infection. This protective effect was observed independent of the presence of mannose-binding lectin (MBL). The mechanisms of protection by anti-WTA IgG are believed to involve complement activation and clearance of bacteria from the bloodstream plos.org.

Ribitol-5-phosphate-containing polysaccharides are also found in other bacteria, such as Streptococcus oralis. Structural and genetic studies on the coaggregation receptor polysaccharides (RPS) of S. oralis strains have revealed antigenic differences based on the linkage between galactose and ribitol-5-phosphate nih.gov.

The synthesis of ribitol phosphate-based WTAs is an active area of research, aiming to produce well-defined fragments for detailed immunological studies and potential vaccine development against pathogens like S. aureus universiteitleiden.nl.

Analytical Methodologies for Ribitol Research

Chromatographic Techniques for Ribitol Analysis

Chromatography is widely used to separate and quantify ribitol from complex mixtures. Given its properties, techniques suitable for polar compounds are particularly relevant.

Spectroscopic Techniques for Ribitol Characterization

Spectroscopic methods provide detailed information about the structure and conformation of ribitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-state and Solution)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules like ribitol in both solution and solid states.

Solution NMR analysis of ribitol has been performed to understand its conformation and dynamics. Studies using ¹H and ¹³C NMR in D₂O have shown that in solution, ribitol exists as an equilibrium of conformations mdpi.comnih.govnih.gov. While chemically symmetric, the molecule exhibits conformational asymmetry mdpi.comnih.gov. Solution ¹³C-NMR spectra of ribitol show identical chemical shifts for C1 and C5, and for C2 and C4, suggesting rapid interconversion between conformations mdpi.comnih.gov. Analysis of ³J coupling constants from ¹H-NMR provides insights into the dihedral angles of the ribitol main chain mdpi.comresearchgate.net. However, due to strong coupling, iterative comparison of simulated and experimental spectra is often required to estimate ³J values accurately mdpi.com.

Solid-state ¹³C-NMR spectroscopy, specifically CP-MAS NMR, has been used to investigate the conformation of crystalline ribitol mdpi.comnih.gov. In contrast to solution NMR, the solid-state spectrum of crystalline ribitol shows separate signals for C1 and C5, and for C2, C3, and C4, indicating an asymmetric structure in the solid state mdpi.comnih.govresearchgate.net. This asymmetry in the solid state is consistent with crystallographic data mdpi.com.

NMR spectroscopy is also vital for characterizing ribitol-containing polymers like teichoic acids. Proton-decoupled ¹³C-NMR spectra of ribitol teichoic acids in D₂O have been used to determine their structure, including the identification of glycosylated ribitol 1,5-diphosphate residues and the position and anomeric configuration of glycosyl linkages to ribitol asm.orgcapes.gov.br.

Mass Spectrometry (MALDI-TOF, LC-MS)

Mass spectrometry (MS) techniques are used for the identification and quantification of ribitol and its derivatives based on their mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a highly sensitive method used for the detection and quantification of ribitol and related metabolites like ribitol-5-phosphate and CDP-ribitol in biological samples nih.govnih.govelifesciences.orgoup.com. This technique has been optimized for analyzing these compounds in human and mouse cells and tissues nih.govnih.govoup.com. LC-MS/MS allows for the detection and quantification of both endogenous and isotopically labeled ribitol and its phosphorylated forms nih.gov. For example, LC-MS/MS has been used to show that ribitol supplementation increases the levels of ribitol-5-phosphate and CDP-ribitol in muscle tissues nih.gov. Standard curves generated from serial dilutions of ribitol, ribose, ribitol-5-phosphate, and CDP-ribitol are used for quantification elifesciences.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is another MS-based technique applicable to ribitol analysis, often requiring derivatization of ribitol to make it volatile massbank.eunist.gov. Ribitol can be analyzed as its trimethylsilyl (B98337) (TMS) derivative by GC-EI-TOF-MS massbank.eunist.gov. GC-MS is used in metabolomics studies, where ribitol can serve as an internal standard lcms.cz.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a technique primarily used for analyzing larger molecules, such as proteins and polymers nih.govautobio.com.cn. While less directly applied to free ribitol, it can be used in the characterization of ribitol-containing biopolymers or conjugates, such as ribitol-BSA conjugates obolibrary.org. MALDI-TOF MS can provide information about the mass of intact molecules or fragments, aiding in structural confirmation kobe-u.ac.jp. It is widely used for rapid identification, particularly in microbiology, by analyzing protein fingerprints nih.govautobio.com.cn.

Electrophoretic Methods

Electrophoretic methods separate molecules based on their charge and size in an electric field. Capillary electrophoresis (CE) is an electrophoretic technique that has been applied in the context of ribitol research, particularly for the separation of related compounds or in conjunction with chromatographic methods.

While direct application of electrophoresis solely for ribitol is less common due to its neutral nature, CE has been developed for the separation of ribose enantiomers, which is relevant in studies involving the enzymatic conversion of ribitol to ribose scdi-montpellier.fr. This CE method used a borate (B1201080) buffer as the electrolyte and 7-aminonaphthalene-1,3-disulfonic acid as a derivatization reagent scdi-montpellier.fr. This allowed for the detection of small amounts of D-ribose in the presence of L-ribose, with a reported enantiomeric excess measurement capability of 99% for L-ribose scdi-montpellier.fr. Although this specific application focuses on ribose enantiomers, it highlights the potential of electrophoretic techniques, possibly coupled with derivatization, for analyzing ribitol or its charged derivatives.

Capillary Electrophoresis (CE) for Enantiomer Separation

Capillary Electrophoresis (CE) is a powerful technique for separating polar compounds, including sugar alcohols like ribitol. It separates substances based on their charge-to-hydrodynamic size ratio. chromatographytoday.com CE is particularly well-suited for chiral separations, which is relevant for compounds that exist as enantiomers. chromatographytoday.com While ribitol itself is an achiral molecule due to its symmetry, CE can be used to separate enantiomers of related sugar molecules or derivatives involved in ribitol metabolism or synthesis, such as ribose enantiomers. scdi-montpellier.frnih.gov

Chiral separation in CE is achieved by incorporating a chiral selector into the background electrolyte. chromatographytoday.com The enantiomers interact reversibly with the selector, forming transient complexes. chromatographytoday.com The differential strength and nature of these interactions lead to different effective mobilities for each enantiomer, allowing for their separation as they migrate through the capillary. chromatographytoday.com For separating ribose enantiomers, for instance, methods have been developed using tetraborate (B1243019) buffer with beta-cyclodextrin (B164692) as the electrolyte and 7-aminonaphthalene-1,3-disulfonic acid as a derivatization reagent for detection by laser-induced fluorescence. scdi-montpellier.frnih.govresearchgate.net This approach has enabled the detection of low percentages of one enantiomer in the presence of the other. scdi-montpellier.frnih.govresearchgate.net

Immunological Assays for Ribitol Detection

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), play a significant role in detecting and quantifying ribitol, particularly in biological samples where it may be present as a component of larger molecules like teichoic acids or glycans. cftri.res.inarvojournals.orgnih.gov These methods rely on the specific binding of antibodies to ribitol or ribitol-containing structures.

Development of Ribitol-Specific Antibodies

Developing antibodies specific to ribitol is crucial for immunological detection methods. Since small molecules like ribitol are generally not immunogenic on their own, they are typically conjugated to larger carrier proteins to elicit an immune response. cftri.res.innih.govresearchgate.net Studies have reported the generation of antibodies specific to D-ribitol by using reductively aminated D-ribose conjugated to Bovine Serum Albumin (BSA) as the immunogen in rabbits. cftri.res.innih.govresearchgate.net

The resulting antibodies have demonstrated high specificity for ribitol. cftri.res.innih.govresearchgate.netresearchgate.net For example, antibodies generated using a D-ribose-BSA conjugate showed 100% specificity towards ribitol in indirect-competitive ELISA. cftri.res.innih.govresearchgate.net However, some cross-reactivity with related compounds like riboflavin (B1680620), sorbitol, xylitol (B92547), and mannitol (B672) has been observed, albeit at lower percentages. nih.govresearchgate.netresearchgate.net Affinity chromatography using ribitol conjugated to another carrier protein, such as keyhole limpet hemocyanin (KLH), has been used to purify ribitol-specific antibodies from immune serum. cftri.res.innih.govresearchgate.netresearchgate.net These purified antibodies have potential applications in detecting free ribitol and riboflavin in biological samples, as well as identifying cell-surface macromolecules containing ribitol. nih.govresearchgate.netresearchgate.net Antibodies specific to ribitol phosphate (B84403) have also been generated using similar hapten-carrier conjugation strategies. cftri.res.inebi.ac.uk

Computational Methods in Ribitol Structural Studies

Computational methods provide valuable insights into the structural properties and dynamics of ribitol, complementing experimental observations. These methods can explore the conformational landscape of ribitol and its interactions with other molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a key computational technique used to study the dynamic behavior and conformations of molecules over time. MD simulations have been applied to investigate the conformational dynamics of ribitol in solution. researchgate.netmdpi.commdpi.comcitedrive.comnih.govnih.govresearchgate.netresearchgate.net These simulations can reveal the flexibility of the ribitol backbone and the transitions between different conformations. mdpi.comcitedrive.comresearchgate.netresearchgate.net

Studies utilizing MD simulations have indicated that the ribitol backbone undergoes frequent conformational transitions, with torsion angles fluctuating between anti (180°) and gauche (±60°) conformations. mdpi.comcitedrive.comresearchgate.netresearchgate.net This suggests that ribitol is a relatively flexible molecule in solution compared to some other sugar alcohols like D-arabitol and xylitol. mdpi.comcitedrive.comresearchgate.netresearchgate.net MD simulations have also been used to study ribitol in the context of larger structures, such as its interactions with water molecules or as a component of glycans. researchgate.netmdpi.comnih.govresearchgate.net These simulations can help in understanding how hydrogen bonding and steric hindrance influence ribitol's conformation. researchgate.netmdpi.comnih.govnih.gov

Database Analysis of Ribitol Conformations

Database analysis of crystal structures provides information on the prevalent conformations of ribitol when it is part of crystalline compounds or bound to proteins. The Cambridge Crystallographic Data Centre (CCDC) and the Protein Data Bank (PDB) are valuable resources for extracting such structural data. researchgate.netmdpi.commdpi.comnih.gov

Analysis of ribitol crystal structures from these databases has shown that specific conformations are frequently observed. researchgate.netmdpi.commdpi.comnih.gov For instance, the anti-conformation (180°) is often populated at the C3–C4 dihedral angle, while gauche conformations (±60°) are commonly seen at the C2–C3 dihedral angle. researchgate.netmdpi.comnih.govx-mol.net This suggests a degree of conformational asymmetry in crystalline ribitol. researchgate.netmdpi.comnih.govx-mol.net Comparing these findings with solution-state data, such as NMR spectroscopy, helps to understand the influence of the environment on ribitol's conformation. researchgate.netmdpi.comnih.govnih.gov Database analysis complements MD simulations by providing a set of observed, stable conformations that can be used as starting points or for validation of simulation results. researchgate.netmdpi.commdpi.com

Future Directions and Emerging Research Areas

Elucidation of Undiscovered Ribitol-containing Glycan Structures

Ribitol is known to be a component of O-mannose glycans on mammalian alpha-dystroglycan, where it plays a crucial role in linking a phosphotrisaccharide to xylose and is essential for the functional maturation of alpha-dystroglycan. mdpi.comnih.govelifesciences.orgnih.gov Defects in this ribitol-phosphate modification are associated with various forms of muscular dystrophy. mdpi.comnih.gov Future research is focused on the further elucidation of these complex ribitol-containing glycan structures. Understanding the precise composition and architecture of these glycans is vital for comprehending their biological functions and the pathological mechanisms associated with their aberrant synthesis. The identification of novel ribitol-containing glycans in other biological contexts or organisms also remains an area of active exploration.

Identification of Novel Ribitol-Metabolizing Enzymes

The metabolism of ribitol involves specific enzymes, such as ribitol dehydrogenase, which catalyzes the conversion of ribitol to D-ribulose. asm.orgplos.org While some ribitol-metabolizing enzymes have been identified and characterized, the discovery of novel enzymes involved in ribitol biosynthesis, degradation, or transfer is an ongoing area of research. For instance, ISPD (isoprenoid synthase domain containing) has been identified as a CDP-ribitol pyrophosphorylase involved in the synthesis of CDP-ribitol, a substrate for ribitol-phosphate modification of alpha-dystroglycan. nih.govelifesciences.orgnih.gov Research is also exploring novel ribitol dehydrogenases, such as a medium-chain ribitol dehydrogenase found in Sphingomonas sp., which differs from previously known short-chain dehydrogenases. plos.orgresearchgate.net Identifying and characterizing these enzymes can provide deeper insights into ribitol's metabolic pathways and potentially reveal new targets for therapeutic intervention or biotechnological applications.

Development of Ribitol-based Therapeutic Strategies

Ribitol and its derivatives are being investigated for their therapeutic potential, particularly in the context of diseases linked to glycosylation defects. One significant area is the development of strategies to address muscular dystrophies caused by abnormal ribitol-phosphate modification of alpha-dystroglycan. mdpi.comnih.gov

Combination Therapies

Research is exploring the potential of combining ribitol treatment with other therapeutic approaches to enhance efficacy. For example, studies in mouse models of limb-girdle muscular dystrophy 2I (LGMD2I) have shown that combining ribitol treatment with AAV-FKRP gene therapy is more effective than either treatment alone in improving muscle pathology and function. nih.gov Ribitol supplementation is thought to rely on residual FKRP function to restore matriglycan levels, while gene therapy aims to deliver the functional gene. nih.gov The synergistic effects of ribitol in combination with other drugs are also being investigated for conditions like breast cancer, where ribitol's impact on cellular metabolism, such as enhancing glycolysis, may present new avenues for targeted therapies. plos.orgnih.govmdpi.commdpi.com

Prodrug Development for Enhanced Delivery

A challenge in using CDP-ribitol as a therapeutic agent is its poor cellular delivery due to its hydrophilic nature. jst.go.jpglycoforum.gr.jp To overcome this, researchers are developing CDP-ribitol derivatives as prodrugs that can more effectively permeate cell membranes and be converted back to bioactive CDP-ribitol intracellularly. jst.go.jpglycoforum.gr.jp Studies have shown that tetraacetylated CDP-ribitol, a specific prodrug derivative, successfully ameliorated dystrophic pathology and rescued abnormal alpha-dystroglycan glycosylation in mouse models and patient fibroblasts. nih.govjst.go.jpglycoforum.gr.jp Future efforts are focused on creating prodrugs with even higher delivery efficacy and stability for potential systemic administration. jst.go.jpglycoforum.gr.jp

Exploration of Ribitol in Industrial Biotechnology and Synthesis of Rare Sugars

Ribitol is gaining attention in industrial biotechnology, particularly for its role as a starting material in the synthesis of rare sugars, such as L-ribose. google.comgoogle.comnih.govresearchgate.netresearchgate.net L-ribose is a valuable intermediate for the synthesis of L-nucleoside analogues, which have antiviral properties. nih.govresearchgate.netresearchgate.net

Biocatalysis and Enzyme Engineering for L-Ribose Production

Biotechnological methods offer environmentally friendly alternatives to chemical synthesis for producing L-ribose from renewable feedstocks like ribitol. nih.govresearchgate.net Research is focused on utilizing microbial biotransformation and biocatalysis, often involving engineered bacteria. nih.govconicet.gov.ar A key enzyme in this process is NAD-dependent mannitol-1-dehydrogenase (MDH) from Apium graveolens, which specifically converts ribitol to L-ribose. google.comgoogle.comresearchgate.net Efforts are underway to improve the efficiency and yield of L-ribose production through directed evolution and protein engineering of enzymes like MDH. google.comgoogle.comresearchgate.net This involves optimizing enzyme activity, expression in host organisms like E. coli, and exploring different fermentation and bioconversion strategies to create commercially viable and low-cost processes for rare sugar synthesis. google.comgoogle.comresearchgate.netresearchgate.net

Table 1: Enzymes Involved in Ribitol Metabolism and Rare Sugar Synthesis

Enzyme NameEC Number (if available)Source Organism (Examples)RoleFuture Research Focus
Ribitol Dehydrogenase (RDH)EC 1.1.1.56Lactobacillus casei, Sphingomonas sp.Converts ribitol to D-ribuloseIdentification of novel RDHs, structure/function studies asm.orgplos.orgresearchgate.net
Mannitol-1-Dehydrogenase (MDH)EC 1.1.1.255Apium graveolensConverts ribitol to L-riboseDirected evolution, protein engineering for L-ribose production google.comgoogle.comresearchgate.net
RibulokinaseEC 2.7.1.16Lactobacillus casei, Sphingomonas sp.Converts D-ribulose to D-ribulose-5-PUnderstanding role in ribitol metabolism asm.orgplos.org
ISPD (CDP-ribitol pyrophosphorylase)Not specified/assignedMammalian, BacterialSynthesizes CDP-ribitolRole in glycan synthesis, therapeutic targets nih.govelifesciences.orgnih.gov
D-ribitol-5-P 2-dehydrogenaseNot specified/assignedLactobacillus caseiOxidizes D-ribitol-5-P to D-ribulose-5-PUnderstanding role in ribitol metabolism asm.org

Table 2: Rare Sugars and Derivatives Associated with Ribitol Research

Compound NameRole/SignificanceFuture Research Focus
L-RiboseIntermediate for antiviral L-nucleoside analoguesImproved biocatalytic production methods google.comgoogle.comnih.govresearchgate.netresearchgate.netresearchgate.net
CDP-ribitolSubstrate for ribitol-phosphate modification of α-dystroglycanProdrug development for therapeutic delivery nih.govjst.go.jpglycoforum.gr.jp
Tetraacetylated CDP-ribitolProdrug derivative of CDP-ribitol with enhanced deliveryOptimization for therapeutic use nih.govjst.go.jpglycoforum.gr.jp
D-RibuloseProduct of ribitol oxidation, intermediate in metabolismUnderstanding metabolic pathways asm.orgplos.orgresearchgate.net
D-Ribulose-5-PIntermediate in pentose (B10789219) phosphate (B84403) pathwayRole in ribitol metabolism asm.orgplos.org

Investigation of Ribitol's Ecological Roles

Ribitol's presence across various life forms highlights its ecological relevance. It is a key component of teichoic acids in the cell walls of many Gram-positive bacteria, contributing to their structural integrity and playing a role in processes like biofilm formation and interaction with their environment. wikipedia.orgcaymanchem.comasm.orgtaylorandfrancis.com For instance, ribitol-5-phosphate-containing polysaccharides in Streptococcus oralis mediate recognition and coaggregation with other bacteria in dental plaque biofilms. asm.orgnih.gov The presence of glycerol (B35011) and ribitol chains on the teichoic acid polymers in the cell wall of Staphylococcus aureus has been shown to support biofilm formation in sediment. taylorandfrancis.com

In the plant kingdom, Ribitol has been identified in species like Adonis vernalis. wikipedia.orgselleckchem.com More recently, studies have revealed its role in the stress response of certain green microalgae. Aeroterrestrial green algae, in contrast to aquatic strains, have demonstrated the synthesis and accumulation of ribitol in response to osmotic stress, suggesting its function as an osmotically regulated organic solute. nih.gov This biochemical capability may contribute to the survival of these algae in habitats with diminished water availability. nih.gov

Furthermore, ribitol is involved in the symbiotic relationship between algae and fungi in lichens. Green algae partners in lichens like Ramalina species release polyols, including ribitol, to their fungal counterparts. nih.gov This transfer of ribitol can stimulate fungal growth, particularly when combined with certain plant hormones. nih.gov Research suggests that ribitol supplementation can trigger the translocation of ribitol and activate the pentose pathway in the separated lichen-forming fungi, mimicking the symbiotic state. nih.gov Ribitol also appears to have a positive effect on the production of secondary metabolites in lichens. nih.gov

Ribitol metabolism, involving enzymes such as ribitol dehydrogenase, ribitol kinase, and ribitol-5-phosphate epimerase, is crucial for the survival and growth of many microorganisms, including bacteria and yeast. ontosight.ai It is linked to the pentose phosphate pathway and plays a role in the metabolism of certain amino acids and nucleotides. ontosight.ai

Advanced Studies on Ribitol Conformation and Dynamics

Understanding the three-dimensional structure and dynamic behavior of ribitol is essential for elucidating its biological functions and interactions. Ribitol is an acyclic sugar alcohol, and its conformation and dynamics are influenced by the stereochemistry of its hydroxyl groups. citedrive.comresearchgate.netresearchgate.net Unlike cyclic sugars, acyclic sugar alcohols like ribitol possess multiple rotatable carbon-carbon bonds, contributing to their flexibility. researchgate.net

Studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations have provided valuable insights into ribitol's conformational preferences. Database analysis of crystal structures of ribitol and ribitol phosphate reveals a limited number of prevalent conformations, suggesting the existence of certain stable arrangements. citedrive.comresearchgate.netmdpi.comresearchgate.net In the crystalline state, ribitol adopts a bent conformation, which helps to avoid steric hindrance. mdpi.comresearchgate.net The ribitol moiety in riboflavin (B1680620) also exhibits a bent conformation in crystals. mdpi.comresearchgate.net

In solution, ribitol exists as an equilibrium of conformations. mdpi.comresearchgate.netnih.gov Solution 13C-NMR studies indicate rapid transitions between stable asymmetric conformations, leading to averaged signals. mdpi.comresearchgate.net NMR coupling constants and OH exchange rates suggest that hydrogen bonds and/or steric hindrance influence this conformational equilibrium. mdpi.comresearchgate.netnih.gov

Molecular dynamics simulations have further illuminated the dynamic nature of ribitol. These simulations indicate that the ribitol backbone undergoes frequent conformational transitions, with torsion angles primarily distributed between 180° (anti) and ±60° (gauche). citedrive.comresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov Specifically, the anti-conformation is more populated at the C3–C4 dihedral angle, while the gauche conformation is more common at the C2–C3 dihedral angle, indicating conformational asymmetry. mdpi.comresearchgate.netnih.gov Correlations between the C2–C3 and C3–C4 dihedral angles have been observed in MD simulations, further supporting the presence of asymmetric conformations. mdpi.comresearchgate.netnih.gov

Comparative studies with other acyclic sugar alcohols like D-arabitol and xylitol (B92547) suggest that ribitol is more flexible. citedrive.comresearchgate.netnih.gov This increased flexibility is believed to be partly determined by the configuration of its hydroxyl groups, which can form intramolecular hydrogen bonds. citedrive.comresearchgate.netnih.gov Research using gas-phase studies has identified multiple conformations of ribitol, including those with extended and bent carbon chains, stabilized by sequential intramolecular hydrogen bonding networks. kcl.ac.uk These hydrogen bonds tend to wrap around the carbon backbone. kcl.ac.uk

Understanding the dynamic structure of ribitol is crucial for comprehending the function of enzymes involved in its biosynthesis and those that interact with ribitol-containing glycans. mdpi.comresearchgate.netnih.gov Research continues to explore the factors that govern ribitol's conformational behavior in different environments, including its interactions with water molecules and proteins. mdpi.comresearchgate.netkcl.ac.uk

Q & A

Q. Basic Research Focus

  • GC-MS : Derivatize samples with trimethylsilyl (TMS) agents; monitor m/z 513.0514 (5TMS-ribitol) .
  • LC-MS/MS : Use hydrophilic interaction chromatography (HILIC) for underivatized analysis .
  • Internal Standards : Spike with ¹³C-labeled ribitol to correct for matrix effects .

How does ribitol influence microbial metabolism, particularly in Gram-positive bacteria?

Basic Research Focus
Ribitol phosphate is a teichoic acid component in Staphylococcus and Bacillus species .

  • Methodology :
    • NMR-based structural analysis of cell wall extracts to identify 4-α-D-kojibiosylribitol 1-phosphate moieties .
    • Knockout models : Delete tarL (ribitol phosphate transferase) to study biofilm formation defects .

What experimental designs address ribitol’s contradictory effects on oxidative phosphorylation vs. glycolysis?

Advanced Research Focus
Ribitol shifts energy production to glycolysis, reducing mitochondrial respiration .

  • Methodology :
    • Seahorse XF Analyzer : Measure extracellular acidification (ECAR) and oxygen consumption (OCR) in real time .
    • Mitochondrial Stress Test : Use oligomycin (ATP synthase inhibitor) and FCCP (uncoupler) to quantify metabolic flexibility .

How can isotope tracing elucidate ribitol’s contribution to nucleotide biosynthesis?

Advanced Research Focus
Ribitol may feed into PPP-derived ribose for RNA/DNA synthesis.

  • Methodology :
    • Pulse cells with [U-¹³C]-ribitol and track label incorporation into RNA ribose via GC-MS .
    • Compare with [U-¹³C]-glucose to distinguish PPP vs. exogenous ribitol contributions .

What are the best practices for ribitol administration in animal studies?

Q. Basic Research Focus

  • Dosage : 2–5% (w/v) in drinking water for chronic studies .
  • Toxicity Monitoring : Assess renal/liver function via serum ALT, creatinine, and histopathology .
  • Metabolite Tracking : Use DI-HRMS to confirm ribitol uptake and distribution in tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.